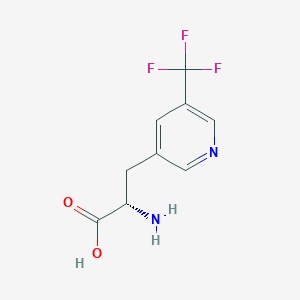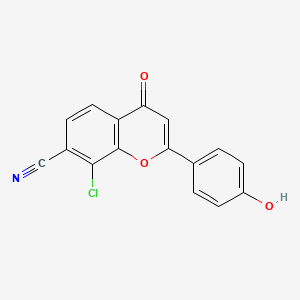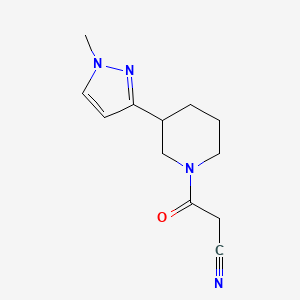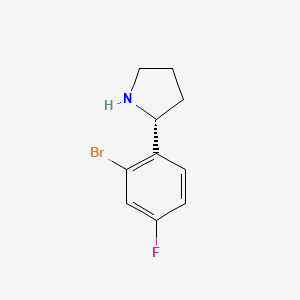![molecular formula C15H26N2O4 B13327781 tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327781.png)
tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[55]undecane-9-carboxylate is a complex organic compound with a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then subjected to further reactions, such as hydrolysis and cyclization, to form the final spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[55]undecane-9-carboxylate is unique due to the presence of the hydroxyl group and the specific arrangement of atoms in its spirocyclic structure
Eigenschaften
Molekularformel |
C15H26N2O4 |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-7-5-15(6-8-17)10-16(4)12(19)9-11(15)18/h11,18H,5-10H2,1-4H3 |
InChI-Schlüssel |
DMEPVPQNDGJDLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)


![5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
![5-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13327732.png)

![3-Ethyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13327756.png)



